3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid
CAS No.:
Cat. No.: VC13330870
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O4 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 3-amino-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) |
| Standard InChI Key | FOXRXVSTFGNURG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
The compound is systematically named (R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid under IUPAC conventions . Key identifiers include:
Molecular Geometry
The molecule comprises a propanoic acid backbone with a Cbz-protected α-amino group and a free β-amino group. X-ray crystallography confirms the (R)-configuration at the α-carbon, critical for its interactions in enzymatic systems . The benzyloxycarbonyl group enhances solubility in organic solvents while protecting the amine during peptide couplings.
Synthesis and Purification Strategies
Benzylation of Precursors
A patented method for analogous compounds involves benzylation using sodium hydride (NaH) and benzyl bromide in tetrahydrofuran (THF) at 0–35°C . For 3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid, this step likely introduces the Cbz group to D-2,3-diaminopropionic acid, yielding a protected intermediate .
De-Esterification and Acid Formation
The intermediate ester undergoes hydrolysis using aqueous bases (e.g., NaOH, KOH) in acetone/water mixtures at ambient temperatures . This step cleaves the ethyl ester to the free carboxylic acid, achieving purity >99% after crystallization from hydrocarbon anti-solvents like hexane .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Benzylation | NaH, BnBr, THF, 0–35°C | 85% | 95% |
| De-Esterification | 2M NaOH, Acetone/H₂O, 25°C | 90% | 99% |
| Crystallization | Hexane, 0–5°C | – | 99.5% |
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound’s dual amino groups enable sequential couplings in solid-phase peptide synthesis (SPPS). The Cbz group is selectively removable via hydrogenolysis, allowing orthogonal protection strategies.
Taxane Side Chain Synthesis
As a precursor to the (2R,3S)-2-benzyloxy-3-aminophenylpropionic acid moiety, this compound is integral to synthesizing Docetaxel and Cabazitaxel . The stereochemistry at C2 and C3 ensures proper binding to microtubules, enhancing anticancer activity .
Physicochemical Properties
Table 2: Physicochemical Profile
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (q, J = 7 Hz, 1H, α-CH), 3.30 (dd, J = 10 Hz, 2H, β-NH₂) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (COOH), 156.2 (Cbz C=O), 136.4–127.8 (Ar-C), 66.1 (OCH₂Ph), 53.8 (α-C) .
Infrared Spectroscopy (IR)
Prominent bands include at 1710 cm⁻¹ (carbamate) and 1685 cm⁻¹ (carboxylic acid), alongside at 3300 cm⁻¹.
Industrial and Research Implications
The scalable synthesis (85–90% yield) and high enantiomeric purity (>99.5%) make this compound viable for large-scale drug production . Ongoing research explores its utility in peptidomimetics and targeted drug delivery systems, leveraging its rigid stereochemistry and functional group diversity.
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